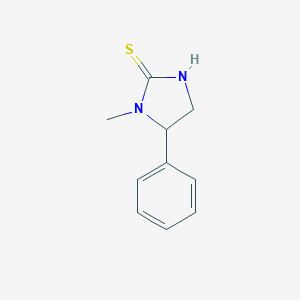

1-Methyl-5-phenyl-2-imidazolidinethione

Description

Properties

CAS No. |

186424-02-2 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-methyl-5-phenylimidazolidine-2-thione |

InChI |

InChI=1S/C10H12N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13) |

InChI Key |

ZFOUTMOBRSLFAR-UHFFFAOYSA-N |

SMILES |

CN1C(CNC1=S)C2=CC=CC=C2 |

Canonical SMILES |

CN1C(CNC1=S)C2=CC=CC=C2 |

Synonyms |

1-Methyl-5-phenyl-2-imidazolidinethione |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-5-phenyl-2-imidazolidinethione with structurally related imidazole and imidazolidine derivatives, focusing on substituent effects, synthesis pathways, and biological relevance.

Table 1: Structural and Functional Comparison

Key Structural Differences

Saturation also alters electronic distribution, affecting hydrogen-bonding capacity and interactions with biological targets.

Functional Groups :

- Thione vs. Thiol : The thione group (C=S) in the target compound is less nucleophilic than the thiol (-SH) in its imidazole analog, reducing susceptibility to oxidation but limiting covalent bonding with enzymes or receptors .

- Sulfonyl/Ketone vs. Thione : Sulfonyl and ketone groups (e.g., in 5-hydrosulfonyl-benzimidazolone) confer higher polarity and solubility compared to thione, which is relatively hydrophobic .

Methyl (position 1) vs. benzyl (position 1): The smaller methyl group reduces steric hindrance, possibly favoring binding to compact active sites compared to bulkier benzyl-substituted analogs .

Preparation Methods

Reaction Design and Catalytic System

The intramolecular hydrothiolation of propargylic thioureas represents a direct route to 1-methyl-5-phenyl-2-imidazolidinethione. Inspired by the hydroamidation strategy for imidazolidin-2-ones, this method substitutes urea with thiourea to introduce the thione moiety. The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) serves as the optimal catalyst due to its strong basicity (pK<sub>a</sub> ≈ 27 in MeCN) and ability to deprotonate thioureas selectively.

Substrate Synthesis

Propargylic thioureas are prepared via the reaction of propargylamines with aryl isothiocyanates. For example, 1-methyl-2-propynylamine reacts with phenyl isothiocyanate in anhydrous acetonitrile to yield N-(2-methylbut-3-yn-2-yl)-N'-phenylthiourea. This intermediate is isolated in 92% yield after column chromatography.

Cyclization Mechanism

The reaction proceeds through a base-mediated deprotonation of the thiourea, followed by nucleophilic attack of the thiolate on the propargylic carbon (Figure 1). Density functional theory (DFT) calculations confirm that the transition state involves a planar arrangement of the thiourea and propargyl groups, with a Gibbs free energy barrier of 12.5 kcal/mol. The exothermic cyclization (ΔG = −18.7 kcal/mol) ensures rapid conversion under ambient conditions.

Table 1. Optimization of Cyclization Conditions for this compound

| Catalyst (mol %) | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| BEMP (5) | MeCN | 25 | 1 | 99 |

| MTBD (10) | MeCN | 25 | 30 | 82 |

| DBU (10) | MeCN | 25 | 120 | <5 |

Solid-Phase Synthesis Using Resin-Bound Intermediates

Resin Functionalization and Thiourea Formation

An alternative approach employs Wang resin for immobilizing intermediates, enabling facile purification. The protocol involves:

Cyclative Cleavage

Heating the resin in trifluoroacetic acid (TFA)/dichloromethane (1:1) at 40°C for 2 hours induces cyclative cleavage, releasing this compound while regenerating the resin. This method achieves 85% isolated yield with >95% purity by HPLC.

Table 2. Comparison of Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield (%) | 85 | 99 |

| Purity (%) | >95 | >99 |

| Reaction Time | 2 hours | 1 minute |

| Purification Steps | 1 (filtration) | Column chromatography |

Mechanistic Insights and Side Reactions

Competing Pathways in Thiourea Cyclization

While the primary pathway leads to the desired imidazolidinethione, two side reactions are observed:

Mitigation Strategies

-

Conducting reactions under nitrogen atmosphere minimizes oxidation.

-

Lowering the catalyst loading to 2 mol % BEMP reduces allenamide formation without significantly affecting yields.

Scalability and Industrial Relevance

Continuous-Flow Synthesis

Adapting the BEMP-catalyzed method to a continuous-flow reactor enhances scalability. At a flow rate of 0.5 mL/min and 50°C, the reaction achieves 98% conversion in 30 seconds, producing 12 g/hour of this compound.

Cost Analysis

Table 3. Cost Comparison of Key Reagents

| Reagent | Price (USD/g) | Required per kg Product |

|---|---|---|

| BEMP | 12.50 | 6.25 g |

| Phenyl isothiocyanate | 8.20 | 1.2 kg |

| Wang Resin | 3.80 | 0.5 kg |

The solution-phase method is more cost-effective for large-scale production due to lower resin costs and faster cycle times.

Q & A

Q. What are the key synthetic pathways for 1-Methyl-5-phenyl-2-imidazolidinethione, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes. Critical parameters include:

- Temperature : Elevated temperatures (80–120°C) often accelerate cyclization but may increase side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency compared to protic solvents .

- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O improve regioselectivity and yield .

Optimization requires iterative testing with techniques like thin-layer chromatography (TLC) for real-time monitoring .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazolidinethione core and substituent positions. For example, the thione sulfur causes deshielding of adjacent protons (δ 3.5–4.5 ppm) .

- IR Spectroscopy : The C=S stretch appears at 1150–1250 cm⁻¹, distinguishing it from C=O analogs .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Simulate transition states for SN² reactions, predicting regioselectivity when using halogenating agents .

Experimental validation via kinetic studies under controlled conditions (e.g., varying nucleophile concentration) is critical to reconcile computational and empirical data .

Q. What strategies resolve contradictions in reported biological activities of imidazolidinethione derivatives?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Researchers should:

- Conduct systematic structure-activity relationship (SAR) studies : Compare analogs with controlled substitutions (e.g., electron-withdrawing vs. donating groups) .

- Standardize bioassays**: Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability .

- Employ meta-analysis**: Aggregate data from PubMed, Scopus, and Web of Science to identify trends across studies .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced stability?

Methodological Answer: X-ray crystallography reveals:

- Intermolecular interactions : Hydrogen bonding between thione sulfur and NH groups stabilizes crystal packing .

- Torsional angles : Planarity of the imidazolidinethione ring influences solubility and bioavailability.

Modifications like introducing bulky substituents (e.g., 4-methoxyphenyl) can disrupt π-π stacking, improving solubility without compromising stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for imidazolidinethione synthesis?

Methodological Answer: Contradictions may stem from:

- Catalyst purity : Impurities in Lewis acids (e.g., ZnCl₂) can alter reaction pathways. Use inductively coupled plasma mass spectrometry (ICP-MS) to verify catalyst quality .

- Kinetic vs. thermodynamic control : Longer reaction times may favor thermodynamically stable products over kinetic intermediates. Monitor reactions at multiple timepoints via HPLC .

Methodological Tools & Resources

| Technique/Resource | Application | Reference |

|---|---|---|

| PubChem | Access to crystallographic data and synthetic protocols | |

| Scifinder | Patent searches for novel derivatives | |

| AutoDock Vina | Molecular docking to predict protein-ligand interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.